Enhanced Acidity and Reactivity Modulation via Electron-Withdrawing Sulfonyl Group
The methanesulfonyl group exerts a strong electron-withdrawing inductive effect (-I) on the boronic acid, increasing its Lewis acidity and thereby modulating its reactivity in key steps like transmetallation in Suzuki-Miyaura cross-couplings [1]. While specific pKa data for (2-Methanesulfonylethyl)boronic acid is not widely reported, aryl boronic acids with para-methylsulfonyl substituents have a predicted pKa of ~7.1, which is significantly lower than unsubstituted phenylboronic acid (pKa ~8.8) . This increased acidity, inferred for the alkyl analog, can facilitate base activation and enhance coupling efficiency under mild conditions [1].
| Evidence Dimension | Boronic Acid Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~7.1 (by analogy to aryl methylsulfonyl boronic acids) |
| Comparator Or Baseline | Phenylboronic acid: pKa ~8.8 [1]; Alkylboronic acids without EWGs: pKa typically 9-10 |
| Quantified Difference | Estimated decrease of 1.5-2.5 pKa units relative to non-sulfonylated alkyl boronic acids. |
| Conditions | Aqueous solution, 25 °C, predicted values based on Hammett constants. |
Why This Matters
A lower pKa means the boronic acid is more readily activated by mild bases, which is crucial for efficient cross-coupling and can prevent decomposition of base-sensitive substrates.
- [1] Hall, D. G. (Ed.). (2006). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. View Source
